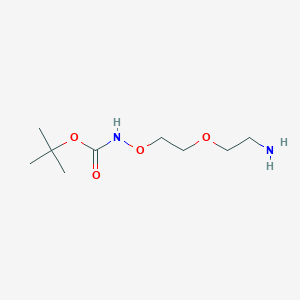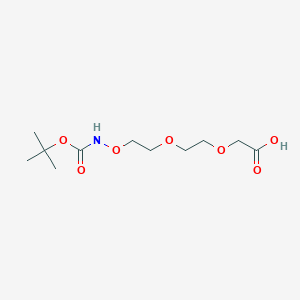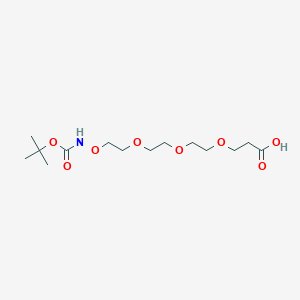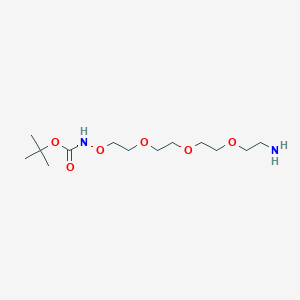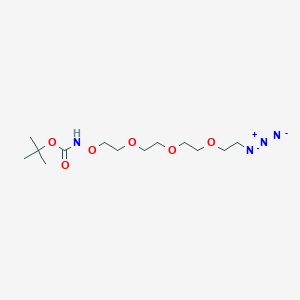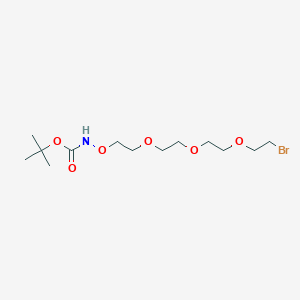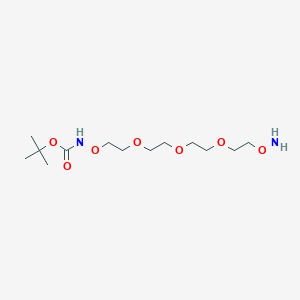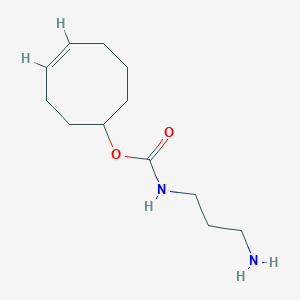
TCO-amina
Descripción general
Descripción
TCO-amine is a building block used for derivatizing carboxyl groups in the presence of activators (e.g. EDC, DCC) or activated esters (e.g. NHS esters) with TCO moiety through a stable amide bond . The spacer arm is short and so, adds minimal mass to modified molecules (262.8 Da) .
Synthesis Analysis
TCO-amine is synthesized by reacting cobalt (II) chloride with 1, 8-diaminonapthalene-based tetraamide macrocyclic ligands in an ethanolic media . The reaction involves the formation of a stable amide bond between the TCO moiety and carboxyl groups .Molecular Structure Analysis
The molecular structure of TCO-amine is represented by the empirical formula C12H22N2O2 · HCl . The molecular weight is 262.78 .Chemical Reactions Analysis
TCO-amine is useful in strain-promoted copper-free click chemistry cycloaddition reactions with 1; 2; 4; 5-tetrazines . This cyclooctene will react with tetrazine functionalized compounds or biomolecules without the need for a catalyst to result in a stable covalent linkage .Physical and Chemical Properties Analysis
TCO-amine has a molecular weight of 262.78 . It is a solid substance . The main chemical property of amines is their ability to act as weak organic bases .Aplicaciones Científicas De Investigación
Química Bioortogonal
TCO-amina, también conocida como trans-cicloocteno-amina, es un alqueno altamente tensionado con una notable reactividad hacia las tetrazinas en reacciones de Diels-Alder con demanda inversa de electrones {svg_1}. Esta propiedad única ha llevado a su amplio uso en la química bioortogonal, donde sirve como una herramienta para la bioconjugación {svg_2}. Esto permite el etiquetado preciso y la manipulación de biomoléculas {svg_3}.
Medicina Nuclear
En el campo de la medicina nuclear, la this compound juega un papel sustancial. Se emplea en el radiomarcado de péptidos y otras biomoléculas {svg_4}. Esto ha llevado a su utilización en la imagenología nuclear predirigida y la terapia, donde funciona como etiquetas bioortogonales y radiotrazadores {svg_5}. Esto facilita el diagnóstico y tratamiento dirigido de enfermedades {svg_6}.
Terapia contra el Cáncer Dirigida
La this compound se ha utilizado en la terapia contra el cáncer dirigida a través de un enfoque de “clic para liberar” {svg_7}. En este enfoque, la this compound actúa como un componente clave para administrar selectivamente agentes terapéuticos a las células cancerosas {svg_8}. Esto aumenta la eficacia del tratamiento al tiempo que minimiza los efectos fuera del objetivo {svg_9}.
Síntesis y Reactividad
La síntesis y reactividad de la this compound ha sido objeto de un extenso estudio en química orgánica física {svg_10}. La this compound exhibe alta estabilidad hacia la racemización con una barrera de energía de 35.6 kcal/mol {svg_11}. La conformación de corona más estable de TCO se asemeja a una conformación de silla estable del ciclohexano con una disposición alterna de hidrógenos ecuatoriales y axiales {svg_12}.
Síntesis Asistida por Microondas
La this compound también se puede sintetizar utilizando síntesis asistida por microondas (MAS) {svg_13}. MAS generalmente se caracteriza por mayores rendimientos, mayor selectividad, condiciones de reacción más suaves y tiempos de reacción más cortos en comparación con el calentamiento convencional {svg_14}. Esto hace que MAS sea un enfoque eficaz para la química verde y sostenible {svg_15}.
Disponibilidad Comercial
La this compound está disponible comercialmente como sal de clorhidrato {svg_16}. Esto la hace fácilmente accesible para diversas aplicaciones de investigación {svg_17}.
Estas son solo algunas de las muchas aplicaciones de la this compound en la investigación científica. Sus propiedades únicas y su versatilidad la convierten en una herramienta valiosa para avanzar en la investigación y las aplicaciones biomédicas {svg_18}.
Mecanismo De Acción
Target of Action
The primary target of TCO-amine is indoleamine 2,3-dioxygenase (IDO1) . IDO1 is an enzyme that plays a crucial role in the metabolism of tryptophan, an essential amino acid, along the kynurenine pathway . This enzyme is often upregulated in various disease states, including cancer, making it an attractive target for therapeutic interventions .
Mode of Action
TCO-amine interacts with its target, IDO1, through a process known as bioorthogonal chemistry . Specifically, TCO-amine is designed to bind to IDO1, thereby inhibiting its activity . This interaction between TCO-amine and IDO1 leads to changes in the metabolic processes regulated by IDO1, particularly the metabolism of tryptophan .
Biochemical Pathways
The interaction of TCO-amine with IDO1 affects the kynurenine pathway , a major route of tryptophan catabolism . By inhibiting IDO1, TCO-amine can potentially disrupt the production of kynurenine and other downstream metabolites, which have been implicated in immune regulation and various pathophysiological processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of TCO-amine are critical for its bioavailability and overall therapeutic efficacy . As a small molecule, TCO-amine can be absorbed and distributed throughout the body. It may undergo metabolism to form various metabolites, some of which could also have biological activity . The excretion of TCO-amine and its metabolites would eventually determine the duration of its action .
Result of Action
The molecular and cellular effects of TCO-amine’s action primarily involve the modulation of IDO1 activity and, consequently, the kynurenine pathway . By inhibiting IDO1, TCO-amine can alter the cellular concentrations of tryptophan and its metabolites, potentially affecting various cellular functions and immune responses .
Action Environment
Environmental factors, such as nutrition, can influence the action, efficacy, and stability of TCO-amine . For instance, the availability of dietary tryptophan could affect the activity of IDO1 and, therefore, the efficacy of TCO-amine . Moreover, the stability of TCO-amine could be influenced by various factors, including pH and temperature .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
TCO-amine plays a crucial role in biochemical reactions, especially in the synthesis of PROTACs (proteolysis-targeting chimeras). It acts as a linker that connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This interaction exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins. TCO-amine interacts with enzymes and proteins involved in the ubiquitin-proteasome pathway, facilitating the degradation of specific proteins .
Cellular Effects
TCO-amine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its role in PROTACs allows for the targeted degradation of proteins, which can modulate cell signaling pathways and alter gene expression patterns . This targeted degradation can lead to changes in cellular metabolism by removing key regulatory proteins, thereby affecting cellular functions .
Molecular Mechanism
At the molecular level, TCO-amine exerts its effects through the inverse electron demand Diels-Alder (IEDDA) reaction with tetrazines . This reaction is one of the fastest bioorthogonal reactions known and is highly efficient under physiological conditions. TCO-amine binds to tetrazine-functionalized biomolecules, forming a stable covalent bond. This interaction can lead to enzyme inhibition or activation, depending on the target protein, and can result in changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of TCO-amine can change over time. The compound is generally stable under recommended storage conditions, but its stability and degradation can vary depending on the experimental conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where TCO-amine has been shown to maintain its activity over extended periods .
Dosage Effects in Animal Models
The effects of TCO-amine vary with different dosages in animal models. At lower doses, TCO-amine can effectively target and degrade specific proteins without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential off-target effects and cellular toxicity . It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing adverse outcomes.
Metabolic Pathways
TCO-amine is involved in metabolic pathways related to protein degradation and cellular signaling . It interacts with enzymes and cofactors in the ubiquitin-proteasome system, influencing metabolic flux and metabolite levels. The compound’s role in PROTACs highlights its importance in regulating protein turnover and maintaining cellular homeostasis .
Transport and Distribution
Within cells and tissues, TCO-amine is transported and distributed through interactions with transporters and binding proteins . Its localization and accumulation can be influenced by these interactions, affecting its overall activity and function. The compound’s ability to form stable covalent bonds with target biomolecules ensures its effective distribution within the cellular environment .
Subcellular Localization
TCO-amine’s subcellular localization is determined by its chemical structure and interactions with cellular components . It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its activity, as it ensures that TCO-amine reaches its intended targets within the cell .
Propiedades
IUPAC Name |
[(4Z)-cyclooct-4-en-1-yl] N-(3-aminopropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c13-9-6-10-14-12(15)16-11-7-4-2-1-3-5-8-11/h1-2,11H,3-10,13H2,(H,14,15)/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNVKTBTNQJBEE-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C\CCC(C1)OC(=O)NCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501175522 | |
| Record name | Carbamic acid, N-(3-aminopropyl)-, (4E)-4-cycloocten-1-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501175522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1799962-26-7 | |
| Record name | Carbamic acid, N-(3-aminopropyl)-, (4E)-4-cycloocten-1-yl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1799962-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(3-aminopropyl)-, (4E)-4-cycloocten-1-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501175522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




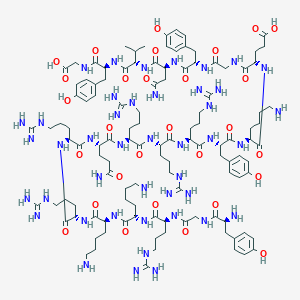
![2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B611177.png)

